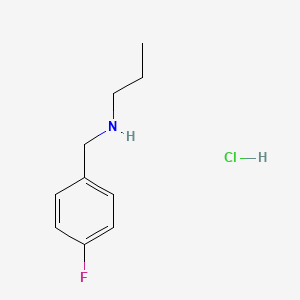

N-(4-Fluorobenzyl)-1-propanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Fluorobenzyl)-1-propanamine hydrochloride is a chemical compound12. However, there is limited information available about this specific compound. It is related to other compounds such as N-(4-fluorobenzyl)cyclohexanamine hydrochloride1 and N-(4-fluorobenzyl)-2-butanamine hydrochloride2, which are used in various applications.

Synthesis Analysis

The synthesis of N-(4-Fluorobenzyl)-1-propanamine hydrochloride is not explicitly mentioned in the search results. However, related compounds such as N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide (FBNA) have been synthesized through acylation chemistry with readily available 4-[18F]fluorobenzyl amine3.Molecular Structure Analysis

The molecular structure of N-(4-Fluorobenzyl)-1-propanamine hydrochloride is not directly available. However, related compounds such as N-(4-fluorobenzyl)cyclohexanamine hydrochloride have a molecular weight of 243.751 and N-(4-fluorobenzyl)-2-butanamine hydrochloride has a molecular weight of 217.712.Chemical Reactions Analysis

Specific chemical reactions involving N-(4-Fluorobenzyl)-1-propanamine hydrochloride are not mentioned in the search results. However, related compounds such as [18F]4-fluorobenzylamine have been used in reactions with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate3.Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Fluorobenzyl)-1-propanamine hydrochloride are not directly available. However, related compounds such as 4-Fluorobenzylamine have a boiling point of 183 °C, a density of 1.095 g/mL at 25 °C, and are soluble in water4.Aplicaciones Científicas De Investigación

- Scientific Field : Biochemical Research

- Summary of Application : FBNH has gained significant attention in the field of scientific research. It is a hydrazone derivative of 1-hydroxy-2-naphthoic acid and has been studied for its potential use as a therapeutic agent due to its unique properties.

- Results/Outcomes : FBNH has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, FBNH has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

-

N-(4-fluorobenzyl)-2-propen-1-amine hydrochloride : This compound has a molecular weight of 201.67 and is stored at room temperature. It is a solid and has a purity of 95%. Unfortunately, the specific applications of this compound are not detailed in the available resources .

-

N-(4-fluorobenzyl)-2-propanamine hydrochloride : This compound has a molecular weight of 203.69 and is also stored at room temperature. It is a solid and has a purity of 95%. The specific applications of this compound are also not detailed in the available resources .

-

4-(4-Fluorobenzyl)piperidine hydrochloride : This compound has a molecular weight of 229.72. The specific applications of this compound are not detailed in the available resources .

-

N-(4-fluorobenzyl)-2-propen-1-amine hydrochloride : This compound has a molecular weight of 201.67 and is stored at room temperature. It is a solid and has a purity of 95%. Unfortunately, the specific applications of this compound are not detailed in the available resources .

-

N-(4-fluorobenzyl)-2-propanamine hydrochloride : This compound has a molecular weight of 203.69 and is also stored at room temperature. It is a solid and has a purity of 95%. The specific applications of this compound are also not detailed in the available resources .

-

4-(4-Fluorobenzyl)piperidine hydrochloride : This compound has a molecular weight of 229.72. The specific applications of this compound are not detailed in the available resources .

Safety And Hazards

Specific safety and hazard information for N-(4-Fluorobenzyl)-1-propanamine hydrochloride is not available. However, related compounds such as 4-Fluorobenzyl chloride are classified as corrosive and should be handled with personal protective equipment5.

Direcciones Futuras

The future directions of N-(4-Fluorobenzyl)-1-propanamine hydrochloride are not directly mentioned in the search results. However, related compounds such as Mosapride, a benzamide derivative, have been studied for their potential use in the management of functional gastrointestinal disorders6.

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h3-6,12H,2,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNGFIZVBAMLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)-1-propanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)

![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)